2,4-Diiodophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

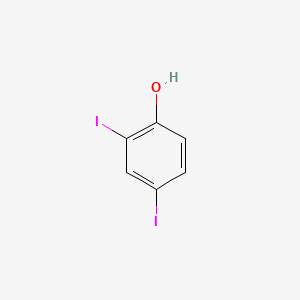

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHRRUMUNVQEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173937 | |

| Record name | Phenol, 2,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-29-5 | |

| Record name | 2,4-Diiodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diiodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diiodophenol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diiodophenol is a halogenated aromatic organic compound that serves as a versatile intermediate in various fields of chemical synthesis. Its unique structural features, comprising a phenolic hydroxyl group and two iodine atoms at the ortho and para positions of the benzene ring, impart distinct reactivity that makes it a valuable building block in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a focus on insights relevant to researchers and professionals in drug development.

Part 1: Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2012-29-5 | [1][2] |

| Molecular Formula | C₆H₄I₂O | [2][3] |

| Molecular Weight | 345.90 g/mol | [2][4] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 72-73 °C | [5] |

| Boiling Point | 283.8±25.0 °C (Predicted) | [5] |

| Density | 2.620±0.06 g/cm³ (Predicted) | [5] |

| pKa | 7.90±0.18 (Predicted) | [5] |

| Solubility | Poorly soluble in water; moderately soluble in methylene chloride and ethyl acetate.[1] | |

| Storage | Store at 2-8°C, protected from light.[4][5] |

Part 2: Molecular Structure and Spectroscopic Profile

The structure of this compound is defined by a phenol core with iodine substituents at positions 2 and 4. This arrangement significantly influences the electronic properties and reactivity of the molecule.

Structural Identifiers:

-

IUPAC Name: this compound[2]

-

SMILES: C1=CC(=C(C=C1I)I)O[3]

-

InChI: InChI=1S/C6H4I2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H[3]

Spectroscopic Analysis

A thorough understanding of the spectroscopic data for this compound is essential for its identification and characterization in experimental settings.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The hydroxyl proton will appear as a broad singlet, the position of which can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the electronegative iodine and oxygen atoms.

-

Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a characteristic molecular ion peak. The fragmentation pattern is influenced by the presence of the two iodine atoms and the hydroxyl group.[2][6]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group and C-I stretching, in addition to the aromatic C-H and C=C stretching and bending vibrations.

Part 3: Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the electrophilic iodination of phenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, which facilitates the introduction of iodine at these positions.

Experimental Protocol: Direct Iodination of Phenol

A common method for the preparation of iodophenols involves the direct reaction of phenol with an iodinating agent.

Materials:

-

Phenol

-

Iodine (I₂)

-

An oxidizing agent (e.g., hydrogen peroxide or nitric acid)

-

Solvent (e.g., water, acetic acid)

-

Sodium thiosulfate solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve phenol in a suitable solvent in a reaction flask.

-

Add the iodinating reagent (e.g., a solution of iodine).

-

Slowly add the oxidizing agent to the reaction mixture while stirring. The oxidizing agent facilitates the in situ generation of the electrophilic iodine species.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess iodine with a sodium thiosulfate solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Part 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the hydroxyl group and the two iodine atoms.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in reactions such as Williamson ether synthesis to form ethers or be acylated to form esters.

Reactions at the Aromatic Ring: Electrophilic and Nucleophilic Substitutions

The electron-donating hydroxyl group activates the aromatic ring towards further electrophilic substitution. However, the existing iodine atoms can also be replaced through various transition metal-catalyzed cross-coupling reactions. The C-I bonds are susceptible to nucleophilic attack, particularly in the presence of a suitable catalyst.

Cross-Coupling Reactions

The iodine atoms in this compound serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex molecules. For instance, 4-iodophenol, a related compound, is known to participate in Sonogashira coupling reactions.[7] This reactivity is extendable to this compound, offering two reactive sites for sequential or double couplings.

Caption: Key reaction pathways involving this compound.

Part 5: Applications in Drug Development and Materials Science

The structural and reactive attributes of this compound make it a valuable scaffold in medicinal chemistry and materials science.

Pharmaceutical Applications

Derivatives of this compound have been explored as potential drug candidates.[1] For instance, the modification of its structure has been investigated in the development of antifungal agents to enhance their activity and selectivity.[1] The di-iodinated phenyl ring can serve as a core structure for building molecules that can interact with biological targets. The related compound, 4-bromo-2-iodophenol, is a critical intermediate in the synthesis of various pharmacologically active molecules, including potential anticancer and antiviral agents, highlighting the utility of such halogenated phenols in drug discovery.[8]

Materials Science

In materials science, this compound can be incorporated into polymers and coatings.[1] The presence of iodine atoms can enhance the thermal stability and chemical resistance of the resulting materials.[1]

Part 6: Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed[2]

-

H312: Harmful in contact with skin[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H332: Harmful if inhaled[2]

-

H335: May cause respiratory irritation[2]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[1]

Conclusion

This compound is a key chemical intermediate with a rich and versatile chemistry. Its well-defined structure and predictable reactivity at both the hydroxyl group and the carbon-iodine bonds make it an invaluable tool for synthetic chemists. For researchers in drug development, it offers a robust scaffold for the design and synthesis of novel therapeutic agents. As our understanding of its properties and reactions continues to grow, so too will its applications in creating innovative molecules for medicine and materials science.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | C6H4I2O | CID 72858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H4I2O) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 2012-29-5 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

Synthesis and characterization of 2,4-Diiodophenol

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Diiodophenol

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and characterization of this compound. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind experimental choices, ensuring a robust and reproducible protocol grounded in established chemical principles.

Introduction and Strategic Importance

This compound is a valuable halogenated organic compound. Its structure, featuring a phenol backbone with iodine atoms at the ortho and para positions, makes it a versatile intermediate in organic synthesis. The iodine atoms serve as excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and can be readily transformed into other functional groups, enabling the construction of complex molecular architectures. Its applications are found in the development of pharmaceuticals, agrochemicals, and advanced materials.

The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[1][2] However, controlling the degree and regioselectivity of iodination on a highly activated phenol ring presents a unique set of challenges that this guide will address.

The Chemistry of Synthesis: A Mechanistic Approach

The introduction of iodine to the phenol ring proceeds via an electrophilic aromatic substitution pathway. The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it donates electron density to the aromatic ring, making the ortho and para positions particularly susceptible to electrophilic attack.[1][3]

Iodine (I₂) itself is the least reactive of the halogens. Therefore, direct reaction with phenol is often slow and inefficient.[4] To facilitate the reaction, an oxidizing agent is typically employed to generate a more potent electrophilic iodine species, often represented as I⁺.[2][5]

The reaction proceeds sequentially. The first iodine atom is directed primarily to the para position due to less steric hindrance. The resulting 4-iodophenol is then further activated, leading to the substitution of a second iodine atom at one of the ortho positions to yield the desired this compound. Careful control of stoichiometry is crucial to prevent the formation of 2,4,6-triiodophenol.[6][7]

Caption: Figure 1: Mechanism of Phenol Iodination

A Validated Protocol for Synthesis

This protocol details a reliable method for the synthesis of this compound using sodium iodide and sodium hypochlorite (household bleach) as the source of electrophilic iodine. This in-situ generation of the iodinating agent is safer and more convenient than handling elemental iodine directly.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Phenol (C₆H₅OH) | Reagent Grade, >99% | Sigma-Aldrich | Toxic and corrosive. Handle with care.[8] |

| Sodium Iodide (NaI) | ACS Reagent, >99% | Fisher Scientific | Hygroscopic. Store in a desiccator. |

| Sodium Hypochlorite (NaOCl) | ~5-6% solution | Commercial Bleach | Active chlorine content can vary. |

| Methanol (CH₃OH) | ACS Grade | VWR | Solvent for the reaction. |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | Sigma-Aldrich | For quenching excess iodine.[9] |

| Hydrochloric Acid (HCl) | 2M solution | Lab Prepared | For acidification. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent. |

| Deionized Water (H₂O) | --- | Lab Supply | For washes and solutions. |

Safety Precautions: A Mandate for Safe Science

-

Phenol: Phenol is highly toxic, corrosive, and can be rapidly absorbed through the skin, potentially causing severe systemic toxicity.[8] Always handle phenol in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., butyl rubber or neoprene).[8]

-

Iodine-based Reagents: While this protocol avoids elemental iodine, the reagents can still be irritating. Avoid inhalation and skin contact.[10][11]

-

General Handling: Ensure an emergency safety shower and eyewash station are readily accessible. Have a spill kit prepared. All waste must be disposed of according to institutional and local regulations.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.7 g (50 mmol) of phenol in 100 mL of methanol. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Iodide: To the cooled, stirring solution, add 16.5 g (110 mmol, 2.2 equivalents) of sodium iodide. Stir until all the solid has dissolved. The 2.2 equivalents ensure sufficient iodide is present for di-substitution.

-

Generation of Iodinating Agent: While maintaining the temperature at 0-5 °C, slowly add 100 mL of sodium hypochlorite solution (~5.25%) dropwise over a period of 60-90 minutes using an addition funnel. The slow addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.[1] The solution will turn a dark brown/red color, indicating the formation of iodine species.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (4:1) eluent. The product spot will be less polar than the starting phenol.

-

Quenching: Once the reaction is complete, remove the ice bath. Quench the reaction by adding a 10% (w/v) aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears and the solution becomes pale yellow or colorless.[9] This step is crucial for simplifying purification.

-

Acidification and Precipitation: Slowly acidify the reaction mixture to pH 3-4 by adding 2M HCl.[1] This protonates the phenoxide and causes the crude this compound to precipitate as an off-white or tan solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with three 50 mL portions of cold deionized water to remove inorganic salts.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol/water or a suitable solvent mixture.[12] Dissolve the solid in the minimum volume of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Caption: Figure 2: Experimental Workflow for this compound

Characterization: Confirming Identity and Purity

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic techniques are standard.[13][14]

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (in CDCl₃) | ~7.9 ppm (d, 1H): Proton on C3, doublet due to coupling with H5. ~7.5 ppm (dd, 1H): Proton on C5, doublet of doublets due to coupling with H3 and H6. ~6.8 ppm (d, 1H): Proton on C6, doublet due to coupling with H5. ~5.5 ppm (s, 1H): Phenolic -OH proton, broad singlet, may shift or exchange with D₂O. |

| ¹³C NMR (in CDCl₃) | ~152 ppm: C1 (carbon bearing -OH). ~140 ppm: C3. ~132 ppm: C5. ~120 ppm: C6. ~88 ppm: C2 (carbon bearing Iodine). ~85 ppm: C4 (carbon bearing Iodine). |

| IR Spectroscopy (ATR) | ~3500-3300 cm⁻¹: Broad O-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1580, 1470 cm⁻¹: Aromatic C=C ring stretches. ~1250 cm⁻¹: C-O stretch. ~850-800 cm⁻¹: C-H out-of-plane bending, indicative of substitution pattern. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z ≈ 346, corresponding to the molecular formula C₆H₄I₂O.[15] Isotope Pattern: The presence of two iodine atoms will give a characteristic isotope pattern. |

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.

Conclusion

This guide provides a robust, safety-conscious, and mechanistically informed protocol for the synthesis and characterization of this compound. By understanding the causality behind each step—from the in-situ generation of the electrophile to the critical quenching and purification stages—researchers can confidently and reproducibly obtain this valuable chemical intermediate. The provided characterization data serves as a benchmark for verifying the successful synthesis and purity of the final product.

References

- 1. studylib.net [studylib.net]

- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. monash.edu [monash.edu]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. science.cleapss.org.uk [science.cleapss.org.uk]

- 12. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF [slideshare.net]

- 15. This compound | C6H4I2O | CID 72858 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Diiodophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,4-diiodophenol, a key halogenated organic compound. It delves into its chemical and physical properties, synthesis methodologies, and current and potential applications, particularly in the realms of organic synthesis and pharmaceutical development. This document is intended to be a valuable resource for researchers, chemists, and professionals in the drug development industry, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction

This compound is an aromatic organic compound characterized by a phenol ring substituted with two iodine atoms at the ortho and para positions relative to the hydroxyl group. The presence of these heavy halogen atoms significantly influences the molecule's reactivity, physical properties, and potential biological activity. As a di-iodinated phenol, it serves as a valuable intermediate in a variety of chemical reactions, making it a compound of interest for the synthesis of more complex molecules, including pharmaceuticals and advanced materials. This guide will explore the essential technical aspects of this compound, providing a detailed examination of its characteristics and utility in a scientific and research context.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 2012-29-5 | [1][2][3] |

| Molecular Formula | C₆H₄I₂O | [1][2] |

| Molecular Weight | 345.90 g/mol | [1][2] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 72-73 °C | [4] |

| Boiling Point | 283.8±25.0 °C (Predicted) | [4] |

| Solubility | Poorly soluble in water; moderately soluble in organic solvents like methylene chloride and ethyl acetate. | |

| pKa | 7.90±0.18 (Predicted) | [4] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the electrophilic iodination of phenol. The hydroxyl group of the phenol ring is a strongly activating ortho-, para-director, making the 2 and 4 positions susceptible to substitution by iodine. However, controlling the extent of iodination to achieve the desired di-substituted product over mono- or tri-iodinated phenols requires careful selection of reagents and reaction conditions.

General Reaction Pathway: Electrophilic Aromatic Substitution

The direct iodination of phenol with molecular iodine (I₂) can lead to a mixture of iodinated phenols, including 2-iodophenol, 4-iodophenol, 2,6-diiodophenol, this compound, and 2,4,6-triiodophenol[5]. The formation of this compound is often a result of the further iodination of mono-iodinated intermediates, primarily 4-iodophenol[5].

Caption: General synthesis pathway for this compound via electrophilic iodination of phenol.

Experimental Protocol: Iodination using Iodine and Hydrogen Peroxide

A common and environmentally conscious method for the iodination of phenols involves the use of molecular iodine in the presence of an oxidizing agent like hydrogen peroxide in an aqueous medium. This method avoids the use of harsh or toxic reagents.

Materials:

-

Phenol

-

Iodine (I₂)

-

Hydrogen Peroxide (H₂O₂) (30% solution)

-

Water

-

Ethyl acetate

-

Sodium thiosulfate solution (10% w/v)

-

Hydrochloric acid (2 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting phenol in water.

-

Add the desired molar equivalents of iodine to the solution. For di-substitution, at least two equivalents will be necessary.

-

Slowly add the hydrogen peroxide solution dropwise to the stirred mixture at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Acidify the mixture to a pH of 3-4 with a 2 M solution of hydrochloric acid, which will cause the iodinated phenol to precipitate[6].

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Note: The stoichiometry of the reagents, reaction time, and temperature should be optimized to maximize the yield of the desired this compound and minimize the formation of other isomers and over-iodinated products[7].

Applications in Research and Development

This compound is a valuable building block in organic synthesis, with its utility stemming from the reactivity of the hydroxyl group and the two iodine substituents.

-

Pharmaceutical Synthesis: The iodinated phenol moiety is a precursor in the synthesis of various pharmaceutical compounds. The iodine atoms can be readily displaced or participate in cross-coupling reactions to form more complex molecular architectures. Iodophenols are used in the synthesis of agonists for the estrogen β receptor and other therapeutic agents[8].

-

Intermediate for Contrast Media: Iodinated aromatic compounds are fundamental to the development of X-ray contrast media. While more complex tri-iodinated phenols are typically used, di-iodinated phenols can serve as intermediates in their synthesis[9].

-

Materials Science: The incorporation of halogenated phenols into polymers can enhance their thermal stability and flame-retardant properties.

Biological Activity and Toxicological Profile

The biological activity of this compound has not been extensively studied. However, the biological effects of other halogenated phenols can provide some insights into its potential activity.

Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties[10]. The introduction of halogen atoms can modulate these activities. For instance, bromophenols found in marine algae exhibit antioxidant, antimicrobial, and anticancer effects.

The toxicological profile of this compound is not well-documented in publicly available literature. However, based on GHS classifications, it is considered harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation[1]. As with many halogenated phenols, it should be handled with appropriate personal protective equipment in a well-ventilated area. The toxicology of related compounds like 2,4-dichlorophenol has been more extensively studied, and it is known to be toxic and corrosive[11].

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light[2].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

Conclusion

This compound is a significant chemical intermediate with established and potential applications in various fields of chemical and pharmaceutical research. Its synthesis, while requiring careful control to achieve selectivity, can be accomplished through straightforward electrophilic iodination of phenol. The reactivity of its functional groups makes it a versatile building block for the creation of more complex and potentially bioactive molecules. Further research into the specific biological activities and toxicological profile of this compound is warranted to fully elucidate its potential in drug discovery and development. This guide has provided a foundational understanding of this compound, intended to support and inform the work of researchers and scientists in the field.

References

- 1. This compound | C6H4I2O | CID 72858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 2012-29-5 [chemicalbook.com]

- 4. This compound | 2012-29-5 [chemicalbook.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. studylib.net [studylib.net]

- 7. scielo.br [scielo.br]

- 8. nbinno.com [nbinno.com]

- 9. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 10. Impacts of Phenolic Compounds and Their Benefits on Human Health: Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

Spectroscopic Profile of 2,4-Diiodophenol: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2,4-diiodophenol (CAS No: 2012-29-5), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the underlying principles, experimental considerations, and interpretation of the spectra, providing a holistic understanding of the molecular structure and properties of this compound.

Introduction and Molecular Structure

This compound is a halogenated aromatic compound with the molecular formula C₆H₄I₂O[1]. Its structure consists of a phenol ring substituted with two iodine atoms at positions 2 and 4. The presence of the hydroxyl group and the two heavy iodine atoms significantly influences its chemical and physical properties, as well as its spectroscopic behavior. Understanding the precise location of these substituents and their effect on the electron distribution within the aromatic ring is crucial for its application in synthesis and materials science. Spectroscopic techniques are indispensable tools for the unambiguous structural confirmation and purity assessment of this compound.

Below is a diagram illustrating the molecular structure of this compound and the numbering of the atoms.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing and magnetically anisotropic iodine atoms.

Expected ¹H NMR Data (in CDCl₃, 300 MHz)

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-3 | 7.20 - 7.40 | Doublet of Doublets (dd) | J(H3-H5) ≈ 2.0, J(H3-H6) ≈ 0.5 |

| H-5 | 6.80 - 7.00 | Doublet (d) | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0 |

| H-6 | 7.50 - 7.70 | Doublet (d) | J(H6-H5) ≈ 8.5 |

| -OH | 5.0 - 6.0 | Broad Singlet | - |

Interpretation:

-

H-6: This proton is ortho to the hydroxyl group and meta to the iodine at C4. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent iodine and the resonance effect of the hydroxyl group. It should appear as a doublet due to coupling with H-5.

-

H-3: This proton is ortho to two iodine atoms and is expected to be significantly deshielded. It should appear as a doublet of doublets due to coupling with H-5 (meta coupling) and a smaller long-range coupling with H-6.

-

H-5: This proton is ortho to the iodine at C4 and meta to the hydroxyl group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-6.

-

-OH Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

D₂O Exchange: To confirm the hydroxyl proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents.

Expected ¹³C NMR Data (in CDCl₃, 75 MHz)

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-1 | 150 - 155 |

| C-2 | 85 - 90 |

| C-3 | 135 - 140 |

| C-4 | 90 - 95 |

| C-5 | 120 - 125 |

| C-6 | 130 - 135 |

Interpretation:

-

C-1: The carbon attached to the hydroxyl group is expected to be the most downfield due to the deshielding effect of the oxygen atom.

-

C-2 and C-4: The carbons directly bonded to the iodine atoms will be significantly shielded due to the "heavy atom effect," causing their signals to appear at a much higher field (lower ppm) than typical aromatic carbons.

-

C-3, C-5, and C-6: The chemical shifts of the remaining carbons are influenced by the combined electronic effects of the hydroxyl and iodine substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 75 MHz or higher field spectrometer using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, and C-H bonds, as well as vibrations of the aromatic ring.

Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1550 | Medium | C=C aromatic ring stretch |

| 1480 - 1440 | Medium | C=C aromatic ring stretch |

| 1250 - 1180 | Strong | C-O stretch (phenol) |

| 880 - 800 | Strong | C-H out-of-plane bend (aromatic) |

| 700 - 500 | Medium | C-I stretch |

Interpretation:

-

O-H Stretch: A broad and strong absorption in the region of 3500-3200 cm⁻¹ is a characteristic feature of the hydroxyl group involved in intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: Peaks in the 3100-3000 cm⁻¹ region are indicative of C-H bonds on the aromatic ring.

-

Aromatic C=C Stretch: Absorptions in the 1600-1440 cm⁻¹ range are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretch: A strong band between 1250 and 1180 cm⁻¹ is characteristic of the C-O stretching vibration in a phenol.

-

C-H Out-of-Plane Bending: The pattern of absorption in the 900-650 cm⁻¹ region can often provide information about the substitution pattern of the aromatic ring.

-

C-I Stretch: The carbon-iodine stretching vibrations are expected to appear in the far-infrared region, typically between 700 and 500 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Caption: Workflow for FT-IR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the loss of substituents.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Comments |

| 346 | [M]⁺ | Molecular ion peak (for ¹²⁷I isotope) |

| 219 | [M - I]⁺ | Loss of an iodine atom |

| 191 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide |

| 92 | [M - 2I]⁺ | Loss of both iodine atoms |

| 64 | [C₅H₄]⁺ | Aromatic fragment |

Interpretation:

-

Molecular Ion (M⁺): The peak at m/z 346 corresponds to the molecular weight of this compound. The presence of two iodine atoms will result in a characteristic isotopic pattern.

-

Fragmentation: The most likely fragmentation pathways involve the cleavage of the C-I bonds, which are weaker than the C-C and C-O bonds. The loss of one iodine atom would result in a fragment at m/z 219. Subsequent loss of carbon monoxide from the phenolic ring is a common fragmentation pathway for phenols. The loss of both iodine atoms would lead to a fragment at m/z 92.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the sample into a gas chromatograph (GC) equipped with an appropriate capillary column to separate the analyte from any impurities.

-

MS Detection: The eluent from the GC is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectrum is recorded for the GC peak corresponding to this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[1]. Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The ¹H and ¹³C NMR spectra confirm the substitution pattern on the aromatic ring, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. Together, these techniques offer a powerful toolkit for the unambiguous identification and characterization of this important chemical compound. The experimental protocols and interpretations provided herein serve as a valuable resource for researchers and scientists working with this compound.

References

In-Depth Technical Guide to the Solubility and Stability of 2,4-Diiodophenol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility and stability characteristics of 2,4-diiodophenol. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings and provides robust, field-proven experimental protocols for determining these critical parameters in your own laboratory setting.

Introduction to this compound: A Profile

This compound is an aromatic organic compound featuring a phenol ring substituted with two iodine atoms. Its utility spans various fields, including organic synthesis, where it serves as a key intermediate, and in the development of novel pharmaceutical agents and antiseptics. An accurate understanding of its solubility and stability is paramount for successful experimental design, formulation development, and ensuring the integrity of research outcomes.

While it is generally known to be poorly soluble in water and more soluble in organic solvents, comprehensive quantitative data is not widely published. Therefore, this guide focuses on empowering researchers with the methodologies to precisely determine these properties.

Core Physicochemical Properties

The behavior of this compound in solution is governed by its fundamental physicochemical properties. These parameters provide the theoretical basis for its observed solubility and degradation pathways.

| Property | Value | Significance |

| Molecular Formula | C₆H₄I₂O | Defines the basic composition. |

| Molecular Weight | 345.90 g/mol | Essential for all molarity-based calculations. |

| Appearance | Reported as beige or pinkish-brown needles or powder. | A physical identifier. |

| Melting Point | 68-72 °C | Indicates purity and the upper limit for thermal stability studies in the solid state. |

| pKa (Predicted) | ~7.8-8.2 | The acidic nature of the phenolic hydroxyl group is critical. At pH values above its pKa, the molecule will deprotonate to form the more water-soluble phenoxide ion. |

| logP (Predicted) | ~3.5-4.0 | The high octanol-water partition coefficient (logP) indicates significant lipophilicity, predicting poor solubility in water and high solubility in non-polar organic solvents. |

Determining the Solubility Profile

A precise understanding of solubility is the cornerstone of effective solution preparation, whether for reaction chemistry or biological assays. The equilibrium shake-flask method is the gold-standard technique for this purpose.

Causality Behind the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the solvent, ensuring the measured concentration represents the maximum solubility at a given temperature. Agitation ensures maximum surface area contact, while a controlled temperature is critical because solubility is highly temperature-dependent. Subsequent analysis of the supernatant provides a quantitative measure of solubility.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Water, Ethanol, DMSO, Methanol, Acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation. A good starting point is ~10-20 mg per mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).

-

Expert Insight: Allow the system to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. A preliminary time-point experiment (e.g., testing at 12, 24, and 48 hours) can validate that equilibrium has been reached.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all particulate matter.

-

Trustworthiness Check: Discard the first portion of the filtrate (~0.25 mL) to prevent dilution or adsorption effects from the filter material.

-

-

Dilution & Analysis: Accurately dilute the filtered supernatant with an appropriate solvent to fall within the linear range of your analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve of known this compound concentrations.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from Analysis (mg/mL) × Dilution Factor

Visual Workflow: Solubility Determination

A clear workflow ensures reproducibility and minimizes error.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Protocol.

Assessing the Stability Profile

Stability testing is crucial for defining storage conditions, solution shelf-life, and potential degradation pathways. Forced degradation (or stress testing) is an essential tool to predict and identify potential degradation products.

Degradation Pathways of Phenols

Phenolic compounds like this compound are susceptible to specific degradation mechanisms:

-

Oxidation: The hydroxyl group is prone to oxidation, which can be initiated by light, heat, or trace metal ions. This can lead to the formation of colored quinone-type structures.

-

Deiodination: Under certain conditions (e.g., photolysis or reaction with reducing agents), the carbon-iodine bonds can cleave.

-

Hydrolysis: While the phenolic ring itself is stable to hydrolysis, reactions can occur under extreme pH and heat.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions. A stability-indicating HPLC method is required for this analysis.

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions: For each condition, mix the stock solution with the stress agent and store for a defined period (e.g., 24-72 hours) at a specified temperature. Include a control sample (stock solution with no stressor) stored under the same conditions.

-

Acidic Hydrolysis: Mix with 0.1 M HCl. Store at 60 °C.

-

Basic Hydrolysis: Mix with 0.1 M NaOH. Store at 60 °C. Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Store the stock solution at 60 °C, protected from light.

-

Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours).

-

-

Analysis: After the exposure period, analyze all samples by a stability-indicating HPLC method.

-

Expert Insight: A "stability-indicating" method is one that can separate the intact parent drug from all potential degradation products without interference. This is typically achieved with a gradient HPLC method.

-

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control.

-

Look for a decrease in the peak area of the this compound peak.

-

Identify the formation of new peaks, which represent degradation products.

-

Calculate the percentage degradation.

-

Visual Workflow: Forced Degradation Study

This diagram outlines the parallel nature of a forced degradation study.

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Practical Recommendations for Handling and Storage

-

Storage: Based on its potential sensitivity to light and oxidation, this compound solid should be stored in a tightly sealed, amber glass container in a cool, dark, and dry place.

-

Solution Preparation: For maximum stability, prepare solutions fresh. If solutions must be stored, they should be kept in amber vials at low temperatures (2-8 °C) and for the shortest duration possible.

-

Solvent Selection: For research applications requiring a stable solution, consider using deoxygenated solvents to minimize oxidative degradation. Acetonitrile and ethanol are often good first choices for stock solutions due to their volatility and compatibility with many analytical systems. For biological assays, DMSO is common, but be aware of its potential to degrade compounds over time.

Conclusion

While specific quantitative solubility and stability data for this compound remain sparse in public literature, this guide provides the necessary theoretical framework and robust experimental protocols for its determination. By employing the gold-standard shake-flask method for solubility and conducting systematic forced degradation studies, researchers can generate the reliable data required for advancing their work in synthesis, pharmacology, and materials science. This empirical approach ensures data integrity and supports the development of robust and reproducible scientific outcomes.

The Multifaceted Biological Potential of Substituted Iodophenols: A Technical Guide for Researchers

Introduction: Unveiling the Therapeutic Promise of Iodinated Phenols

The incorporation of iodine into the phenolic scaffold dramatically influences the molecule's physicochemical properties, often leading to a significant enhancement of its biological activities. This guide provides an in-depth exploration of the diverse therapeutic potential of substituted iodophenols, offering a technical resource for researchers, scientists, and professionals in drug development. By delving into the antioxidant, anticancer, antimicrobial, and enzyme-inhibitory properties of these compounds, we aim to elucidate the underlying mechanisms of action and provide practical, field-proven experimental methodologies for their evaluation. The strategic placement and number of iodine substituents on the phenol ring can profoundly alter electron distribution, lipophilicity, and steric hindrance, thereby fine-tuning the compound's interaction with biological targets. This guide will serve as a comprehensive resource for harnessing the unique characteristics of substituted iodophenols in the pursuit of novel therapeutic agents.

Antioxidant Prowess: Scavenging Free Radicals with Iodophenols

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, and the introduction of iodine can modulate this activity. The primary mechanism of antioxidant action for phenols involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, a process influenced by the bond dissociation enthalpy (BDE) of the O-H bond.

Mechanistic Insights into Antioxidant Activity

The antioxidant activity of phenolic compounds can proceed through several mechanisms, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT)[1]. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy. Electron-donating groups on the aromatic ring generally enhance antioxidant activity by stabilizing the phenoxyl radical through resonance. While halogens are typically electron-withdrawing, the overall effect of iodine substitution can be complex, influencing both steric and electronic properties that impact radical scavenging. The position of the iodine atom relative to the hydroxyl group is critical in determining its effect on antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward method for evaluating the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the antioxidant's radical scavenging capacity and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the substituted iodophenol in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH (typically 0.1 mM) in the same solvent. The solution should be freshly prepared and protected from light.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a fixed volume of the DPPH working solution.

-

Add varying concentrations of the test compound (substituted iodophenol) to the wells.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH solution).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates greater antioxidant activity.

-

Quantitative Data on Antioxidant Activity

The following table summarizes the antioxidant activity of selected phenolic compounds, providing a reference for comparison. While specific IC50 values for a wide range of iodophenols are not extensively compiled in a single source, the data for related phenolic compounds illustrate the typical range of activities observed.

| Compound | DPPH IC50 (µM) | Reference |

| Gallic Acid | 4.05 | [2] |

| Ascorbic Acid | 24.42 | [2] |

| Trolox | 30.12 | [2] |

| Butylated Hydroxytoluene (BHT) | >100 | [2] |

Note: IC50 values can vary depending on the specific experimental conditions.

Structure-Activity Relationship (SAR) in Antioxidant Iodophenols

The antioxidant activity of substituted phenols is significantly influenced by their molecular structure[3][4]. Key SAR observations include:

-

Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. The ortho and para positions relative to each other are often more effective due to enhanced radical stabilization through resonance.

-

Electron-Donating Substituents: Groups that donate electrons to the aromatic ring increase the stability of the phenoxyl radical, thereby enhancing antioxidant capacity.

-

Steric Hindrance: Bulky substituents near the hydroxyl group can sometimes hinder its ability to donate a hydrogen atom, potentially reducing antioxidant activity. The large atomic radius of iodine could contribute to this effect.

Anticancer Potential: Inducing Cell Death in Malignant Cells

Substituted iodophenols have emerged as a promising class of compounds with significant anticancer activities. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Mechanistic Insights into Anticancer Activity

A primary mechanism by which many anticancer agents, including phenolic compounds, exert their effects is through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.

-

Intrinsic Apoptotic Pathway: This pathway is often triggered by cellular stress, such as DNA damage or oxidative stress. It involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9, leading to the activation of executioner caspases (e.g., caspase-3) and subsequent cell death[4][5]. Molecular iodine has been shown to induce caspase-independent apoptosis in breast cancer cells through a mitochondria-mediated pathway, involving the upregulation of Bax and downregulation of Bcl-2[6].

-

Extrinsic Apoptotic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Activated caspase-8 then directly activates executioner caspases[4][5].

-

Modulation of Signaling Pathways: Substituted iodophenols can also interfere with critical signaling pathways that are often dysregulated in cancer.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers[7][8][9][10]. Certain anticancer agents can modulate the MAPK pathway to induce apoptosis[7][11].

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is common in various cancers, making it a prime therapeutic target[12][13][14][15][16]. Inhibition of this pathway can lead to decreased cancer cell survival and increased apoptosis.

-

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds on cultured cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (living) cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) in an appropriate growth medium.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of the substituted iodophenol in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (fresh medium only).

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan crystal formation.

-

-

Formazan Solubilization and Data Acquisition:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Quantitative Data on Anticancer Activity

The following table presents representative IC50 values for some phenolic and related compounds against various cancer cell lines, demonstrating their cytotoxic potential.

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Olivacine Derivative 1 | A549 (Lung) | Value not specified, but showed high cytotoxicity | [17] |

| Pyridone Derivative 4b | HCT-116 (Colon) | Moderate activity reported | [18] |

| Pyrazole Derivative 7a | MCF-7 (Breast) | IC50 < positive control | [19] |

| HECNU | MDA-MB-231 (Breast) | 6 µmol/l | [20] |

| HPC | HT-29 (Colon) | 1.9 µmol/l | [20] |

| Chalcone Hybrid 15 | MCF-7 (Breast) | 1.88 ± 0.06 µM | [21] |

| Chalcone Hybrid 15 | HepG2 (Liver) | 1.62 ± 0.02 µM | [21] |

Structure-Activity Relationship (SAR) in Anticancer Iodophenols

The anticancer activity of phenolic compounds is highly dependent on their chemical structure[6][22][23][24][25]. For halogenated phenols, the following SAR principles are often observed:

-

Halogen Identity and Position: The presence and position of iodine atoms can significantly impact lipophilicity, which in turn affects cell membrane permeability and interaction with intracellular targets.

-

Hydroxyl Group: The phenolic hydroxyl group is often crucial for activity, potentially through hydrogen bonding interactions with biological targets or by participating in redox reactions that generate cytotoxic reactive oxygen species (ROS).

-

Other Substituents: The nature and position of other substituents on the aromatic ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity to target proteins and overall anticancer efficacy.

Visualizing Anticancer Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the anticancer activity of substituted iodophenols.

Caption: Intrinsic Apoptosis Pathway Induced by Iodophenols.

Caption: Modulation of MAPK and PI3K/Akt Pathways by Iodophenols.

Antimicrobial Efficacy: Combating Pathogenic Microbes

The antimicrobial properties of phenolic compounds are well-documented, and iodinated derivatives often exhibit enhanced activity against a broad spectrum of bacteria and fungi[26][27]. Their mechanism of action typically involves disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.

Mechanistic Insights into Antimicrobial Activity

The lipophilic nature of the phenol ring allows these compounds to partition into the lipid bilayer of microbial cell membranes, increasing their permeability and leading to the leakage of intracellular components. The iodine atoms can further enhance this lipophilicity. Additionally, the hydroxyl group and the overall electronic structure of the molecule can facilitate interactions with microbial proteins, including enzymes crucial for metabolic pathways and cell wall synthesis, leading to their inactivation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism. The MBC is the lowest concentration that results in microbial death.

Step-by-Step Methodology:

-

Preparation of Inoculum and Compound:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Prepare serial twofold dilutions of the substituted iodophenol in the same broth medium in a 96-well microplate.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well of the microplate.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

-

MBC Determination:

-

To determine the MBC, subculture a small aliquot from the wells that show no visible growth onto an appropriate agar medium.

-

Incubate the agar plates. The MBC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.

-

Quantitative Data on Antimicrobial Activity

The following table provides representative MIC values for some phenolic compounds against common bacterial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phenolic Compound 4 | S. aureus | 6.25 - 12.5 | [28] |

| Phenolic Compound 9 | MRSA | 6.25 | [28] |

| Bromophenol Derivative 1 | S. aureus | Lower than tetracycline | [29] |

| DGLA | S. aureus | 1024 | [30] |

| Crude Streptomyces Extract | B. cereus | 1 | [30] |

| Crude Streptomyces Extract | MRSA | 2 | [30] |

Note: MIC values are highly dependent on the specific compound, microbial strain, and testing methodology.

Structure-Activity Relationship (SAR) in Antimicrobial Iodophenols

The antimicrobial activity of phenolic compounds is closely tied to their structure[31][32].

-

Lipophilicity: Increased lipophilicity, often enhanced by halogenation, generally improves the ability of the compound to penetrate the microbial cell membrane.

-

Hydroxyl Group: The presence and acidity of the phenolic hydroxyl group are important for antimicrobial action.

-

Position of Substituents: The arrangement of substituents on the aromatic ring can influence the compound's interaction with microbial targets and its overall efficacy.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

Substituted iodophenols can act as inhibitors of various enzymes, offering a targeted approach to treating a range of diseases. Their inhibitory activity stems from their ability to bind to the active site or allosteric sites of enzymes, thereby modulating their catalytic function.

Mechanistic Insights into Enzyme Inhibition

Enzyme inhibitors can be classified based on their mechanism of action:

-

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

The type of inhibition can be determined through kinetic studies by analyzing how the inhibitor affects the enzyme's Michaelis-Menten kinetics (Km and Vmax).

Key Enzyme Targets for Iodophenols

-

Tyrosinase: This copper-containing enzyme plays a key role in melanin biosynthesis. Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin whitening and in medicine for the treatment of hyperpigmentation disorders[5][9][10][33][34]. Phenolic compounds, due to their structural similarity to the natural substrate tyrosine, are often effective tyrosinase inhibitors.

-

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain. Various natural and synthetic compounds are being investigated as AChE inhibitors[35][36][37][38][39].

Experimental Protocol: Enzyme Inhibition Assay (General)

The following is a general protocol for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes like tyrosinase or acetylcholinesterase.

Principle: The activity of the target enzyme is measured in the presence and absence of the inhibitor. The rate of the enzymatic reaction, typically monitored by the formation of a colored product or the disappearance of a substrate, is quantified spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a solution of the purified enzyme in a suitable buffer.

-

Prepare a solution of the enzyme's substrate.

-

Prepare serial dilutions of the substituted iodophenol.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Include a control without the inhibitor and a blank without the enzyme.

-

-

Data Acquisition and Analysis:

-

Monitor the change in absorbance over time at the appropriate wavelength.

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Determine the percentage of enzyme inhibition and calculate the IC50 value.

-

To determine the type of inhibition and the inhibition constant (Ki), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Quantitative Data on Enzyme Inhibition

The following table provides examples of IC50 and Ki values for some enzyme inhibitors.

| Inhibitor | Enzyme | IC50 / Ki | Reference |

| Cinnamide Derivative 19t | Mushroom Tyrosinase | IC50 = 0.12 µM | [40] |

| Lipoylcaffeic Acid Conjugate | Human Tyrosinase | IC50 = 76.2 ± 6.0 µM | [40] |

| Urolithin Derivative | Tyrosinase | Ki = 2 µM | [41] |

| Carbamate 1 | Butyrylcholinesterase | IC50 = 0.12 ± 0.09 μM | [37] |

| Donepezil Derivative 4a | Acetylcholinesterase | IC50 = 0.91 ± 0.045 μM | [38] |

Note: These values are illustrative and specific data for iodophenols would require dedicated experimental investigation.

Visualizing Enzyme Inhibition Kinetics

The following diagram illustrates the different types of reversible enzyme inhibition.

Caption: Types of Reversible Enzyme Inhibition.

Conclusion and Future Directions

Substituted iodophenols represent a versatile and potent class of bioactive molecules with significant potential in drug discovery and development. Their demonstrated antioxidant, anticancer, antimicrobial, and enzyme-inhibitory activities warrant further investigation. Future research should focus on:

-

Synthesis and Screening of Novel Derivatives: A systematic approach to synthesizing a diverse library of substituted iodophenols with varying iodine substitution patterns will be crucial for expanding the understanding of their structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization as therapeutic agents.

-